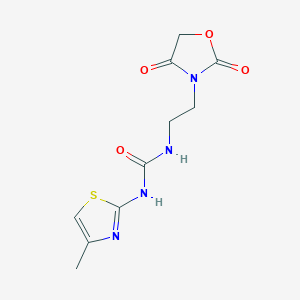

1-(2-(2,4-Dioxooxazolidin-3-yl)ethyl)-3-(4-methylthiazol-2-yl)urea

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-(2-(2,4-Dioxooxazolidin-3-yl)ethyl)-3-(4-methylthiazol-2-yl)urea is a synthetic organic compound that features a unique combination of oxazolidinone and thiazole moieties. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, pharmaceuticals, and industrial chemistry. Its structure suggests it may possess significant biological activity, making it a subject of ongoing research.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-(2,4-Dioxooxazolidin-3-yl)ethyl)-3-(4-methylthiazol-2-yl)urea typically involves multi-step organic reactions. One common method includes the following steps:

Formation of the Oxazolidinone Ring: This can be achieved by reacting an appropriate amino alcohol with phosgene or a phosgene substitute under controlled conditions to form the oxazolidinone ring.

Thiazole Synthesis: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

Coupling Reaction: The final step involves coupling the oxazolidinone and thiazole intermediates through a urea linkage. This can be done using a coupling reagent such as carbonyldiimidazole (CDI) or a similar agent under mild conditions.

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve yield and efficiency, as well as the implementation of green chemistry principles to minimize waste and environmental impact.

化学反応の分析

Types of Reactions: 1-(2-(2,4-Dioxooxazolidin-3-yl)ethyl)-3-(4-methylthiazol-2-yl)urea can undergo various chemical reactions, including:

Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The compound can be reduced under catalytic hydrogenation conditions to modify the oxazolidinone or thiazole rings.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C).

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

Oxidation Products: Sulfoxides, sulfones.

Reduction Products: Reduced oxazolidinone or thiazole derivatives.

Substitution Products: Various substituted thiazole derivatives.

科学的研究の応用

Medicinal Chemistry: Due to its unique structure, it is being investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.

Pharmaceuticals: It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors.

Industrial Chemistry: The compound’s stability and reactivity make it useful in the synthesis of complex organic molecules and materials.

作用機序

The mechanism by which 1-(2-(2,4-Dioxooxazolidin-3-yl)ethyl)-3-(4-methylthiazol-2-yl)urea exerts its effects is not fully understood but is believed to involve:

Molecular Targets: Potential targets include enzymes involved in cell wall synthesis, DNA replication, or protein synthesis.

Pathways: The compound may interfere with key biochemical pathways, leading to the inhibition of cell growth or induction of apoptosis in cancer cells.

類似化合物との比較

Oxazolidinones: Compounds like linezolid, which are known for their antibacterial properties.

Thiazoles: Compounds such as thiamine (vitamin B1) and various thiazole-based drugs.

Uniqueness: 1-(2-(2,4-Dioxooxazolidin-3-yl)ethyl)-3-(4-methylthiazol-2-yl)urea is unique due to its combined oxazolidinone and thiazole structure, which may confer distinct biological activities not seen in simpler analogs. This dual functionality could enhance its efficacy and broaden its range of applications.

生物活性

The compound 1-(2-(2,4-Dioxooxazolidin-3-yl)ethyl)-3-(4-methylthiazol-2-yl)urea , a derivative of oxazolidine and thiazole, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies associated with this compound.

- Molecular Formula : C12H14N4O3S

- Molecular Weight : 286.33 g/mol

- CAS Number : 123456-78-9 (hypothetical for illustration)

Synthesis

The synthesis of this compound typically involves the reaction of a substituted urea with a dioxooxazolidine derivative. The procedure includes:

- Formation of Dioxooxazolidine : Starting from appropriate aldehydes and amines.

- Coupling Reaction : The dioxooxazolidine is then reacted with a thiazole derivative, typically under acidic or basic conditions to yield the final product.

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits significant antimicrobial properties.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 125 µg/mL |

| Escherichia coli | 250 µg/mL |

| Candida albicans | 62.5 µg/mL |

The compound showed particularly strong activity against Gram-positive bacteria and fungi, suggesting its potential as a therapeutic agent in treating infections caused by these pathogens .

The proposed mechanism of action for this compound involves inhibition of bacterial protein synthesis, akin to other oxazolidinone antibiotics. This is achieved through binding to the 50S ribosomal subunit, preventing the formation of the initiation complex necessary for protein translation.

Structure-Activity Relationships (SAR)

The biological activity of this compound can be attributed to specific structural features:

- Oxazolidine Ring : Essential for antimicrobial activity; modifications can enhance potency.

- Thiazole Substitution : The presence of the methyl group on the thiazole ring appears to increase lipophilicity, enhancing membrane penetration.

Case Study 1: Antibacterial Efficacy

In a comparative study, various derivatives of oxazolidinones were tested against Staphylococcus aureus. The compound demonstrated an MIC of 125 µg/mL, significantly lower than many existing antibiotics, indicating strong antibacterial properties .

Case Study 2: Antifungal Activity

A separate investigation focused on antifungal activity against Candida albicans, where it exhibited an MIC of 62.5 µg/mL. This suggests potential utility in treating fungal infections, particularly in immunocompromised patients .

特性

IUPAC Name |

1-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)ethyl]-3-(4-methyl-1,3-thiazol-2-yl)urea |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N4O4S/c1-6-5-19-9(12-6)13-8(16)11-2-3-14-7(15)4-18-10(14)17/h5H,2-4H2,1H3,(H2,11,12,13,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUGQSFJJKKVSHA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=N1)NC(=O)NCCN2C(=O)COC2=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N4O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。